cyclohexa-2,5-diene-1-carbonyl-CoA
CAS No.:
Cat. No.: VC1836231
Molecular Formula: C28H42N7O17P3S
Molecular Weight: 873.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H42N7O17P3S |
---|---|
Molecular Weight | 873.7 g/mol |
IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate |
Standard InChI | InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4-7,14-17,20-22,26,37-38H,3,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
Standard InChI Key | GHVYLQATKJQWLV-TYHXJLICSA-N |
Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O |
Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O |
Introduction
Chemical Structure and Properties
Cyclohexa-2,5-diene-1-carbonyl-CoA is an acyl-CoA compound that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexa-2,5-diene-1-carboxylic acid . This metabolite contains a non-aromatic cyclohexadiene ring structure that distinguishes it from its precursor, benzoyl-CoA. The compound's unique structural characteristics enable it to participate in specific enzymatic reactions within anaerobic bacterial metabolic pathways.
Molecular Properties
The detailed molecular properties of cyclohexa-2,5-diene-1-carbonyl-CoA provide insight into its biochemical behavior and reactivity in metabolic processes.
Table 1: Chemical Properties of Cyclohexa-2,5-diene-1-carbonyl-CoA
Property | Value |
---|---|
PubChem CID | 9543190 |
Molecular Formula | C28H42N7O17P3S |
Molecular Weight | 873.7 g/mol |
Exact Mass | 873.15707506 Da |
XLogP3-AA | -4 |
Hydrogen Bond Donor Count | 9 |
Hydrogen Bond Acceptor Count | 22 |
Rotatable Bond Count | 21 |
Source: Computed properties from PubChem
Structure Identification and Nomenclature
The compound is registered in multiple biochemical databases with various synonyms and identifiers, reflecting its significance in metabolic research.
Table 2: Identifiers and Synonyms
Database | Identifier |
---|---|
ChEBI ID | CHEBI:27610 |
KEGG ID | C09809 |
Lipid Maps ID | LMFA07050311 |
Metabolomics Workbench ID | 51388 |
Wikidata | Q27103224 |
Common Synonyms:
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Cyclohex-2,5-dienecarbonyl-CoA
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Cyclohex-2,5-diene-1-carbonyl-CoA
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Cyclohex-2,5-diene-1-carboxyl-CoA
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Cyclohex-2,5-diene-1-formyl-CoA
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Cyclohex-2,5-dienecarboxyl-coenzyme A
The IUPAC name of this compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate .
Biochemical Role in Anaerobic Metabolism
Cyclohexa-2,5-diene-1-carbonyl-CoA occupies a central position in the anaerobic degradation pathway of aromatic compounds, particularly in the metabolism of benzoyl-CoA, which serves as a common intermediate for various aromatic substrates.
Benzoyl-CoA Degradation Pathway
The benzoyl-CoA degradation pathway represents a fundamental process in anaerobic bacteria that can metabolize aromatic compounds. Cyclohexa-2,5-diene-1-carbonyl-CoA is generated as the first intermediate in this pathway following the dearomatization of benzoyl-CoA .
Table 3: Key Steps in the Benzoyl-CoA Degradation Pathway
Step | Reaction | Enzyme | Cofactors Required |
---|---|---|---|
1 | Benzoyl-CoA → Cyclohexa-2,5-diene-1-carbonyl-CoA | Benzoyl-CoA reductase | ATP, reduced ferredoxin |
2 | Cyclohexa-2,5-diene-1-carbonyl-CoA → 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | None (hydration reaction) |
3 | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA → Further metabolism | Various enzymes | Multiple |
The central pathway begins with the ATP-dependent reduction of benzoyl-CoA by benzoyl-CoA reductase, which transfers electrons to the aromatic ring, resulting in the formation of cyclohexa-2,5-diene-1-carbonyl-CoA (also referred to as dienoyl-CoA) . This dearomatization step requires a significant amount of energy, with approximately 1 ATP consumed per electron transferred .
Enzymatic Transformations
Following its formation, cyclohexa-2,5-diene-1-carbonyl-CoA undergoes hydration by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, which catalyzes the addition of water to one of the double bonds in the ring. This reaction produces 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (6-OH-cyclohexenoyl-CoA) .
The equilibrium between cyclohexa-2,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is nearly equal, with both compounds present in similar concentrations at equilibrium . This balanced equilibrium is significant for the regulation of flux through this metabolic pathway.
Organism-Specific Pathways and Enzymes
The metabolism of cyclohexa-2,5-diene-1-carbonyl-CoA varies among different bacterial species, reflecting adaptations to diverse ecological niches and metabolic requirements.
Bacterial Species and Metabolic Variations
Research has identified cyclohexa-2,5-diene-1-carbonyl-CoA hydratase activity in several anaerobic bacteria that can grow on aromatic compounds, including denitrifying, iron-reducing, sulfate-reducing, and fermenting bacteria .
Table 4: Bacterial Species and Their Enzymes Involved in Cyclohexa-2,5-diene-1-carbonyl-CoA Metabolism
Bacterial Species | Metabolic Type | Enzyme Activity | Specificity |
---|---|---|---|
Thauera aromatica | Denitrifying | Dienoyl-CoA hydratase (28 kDa) | Highly specific for cyclic 1,5-dienoyl-CoA |
Geobacter metallireducens | Iron-reducing | BamR (dienoyl-CoA hydratase) | Specific for dienoyl-CoA → 6-OH-cyclohexenoyl-CoA |
Syntrophus aciditrophicus | Fermenting | BamR (dienoyl-CoA hydratase) | Specific for dienoyl-CoA → 6-OH-cyclohexenoyl-CoA |
Desulfococcus multivorans | Sulfate-reducing | Dienoyl-CoA hydratase | Activity detected in cell extracts |
Rhodopseudomonas palustris | Phototrophic | No dienoyl-CoA hydratase activity | Uses alternative pathway |
Sources: Based on information from
Enzymatic Characterization
The enzymes involved in cyclohexa-2,5-diene-1-carbonyl-CoA metabolism have been characterized in several bacterial species, providing valuable insights into their biochemical properties and specificities.
Enzyme Source | Km (μM) | Vmax (μmol min⁻¹mg⁻¹) | Specificity |
---|---|---|---|
G. metallireducens (BamR) | 80 | 350 | Highly specific for dienoyl-CoA |
S. aciditrophicus (BamR) | 35 | 550 | Highly specific for dienoyl-CoA |
These enzymes show no significant activity with cyclohex-1-ene-1-carbonyl-CoA or crotonyl-CoA, indicating their specificity for cyclohexa-2,5-diene-1-carbonyl-CoA in the benzoyl-CoA degradation pathway .
Analytical Methods and Synthesis
The detection, measurement, and synthesis of cyclohexa-2,5-diene-1-carbonyl-CoA are essential for studying its biochemical roles and metabolic pathways.
Synthesis and Purification
Cyclohexa-2,5-diene-1-carbonyl-CoA can be enzymatically synthesized from benzoate using a combination of purified enzymes. The synthesis typically involves the following steps:
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Activation of benzoate to benzoyl-CoA using benzoate-CoA ligase
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Reduction of benzoyl-CoA to cyclohexa-2,5-diene-1-carbonyl-CoA using benzoyl-CoA reductase
The resulting product can be purified by preparative high-performance liquid chromatography (HPLC) and confirmed by its characteristic UV/visible spectrum .
Analytical Methods
Several analytical methods have been developed for the detection and quantification of cyclohexa-2,5-diene-1-carbonyl-CoA:
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HPLC Assays: Used for product analysis, determination of substrate specificity, and testing enzyme activities in crude extracts
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Spectrophotometric Assays: A convenient spectrophotometric assay has been developed for monitoring the reversible hydration of cyclohexa-2,5-diene-1-carbonyl-CoA
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UV/Visible Spectroscopy: Characteristic spectral properties can be used to identify and quantify cyclohexa-2,5-diene-1-carbonyl-CoA
Significance in Microbial Metabolism
The role of cyclohexa-2,5-diene-1-carbonyl-CoA in anaerobic aromatic metabolism has significant implications for understanding microbial ecology, bioremediation, and biochemical evolution.
Ecological Significance
Anaerobic degradation of aromatic compounds is a crucial process in many oxygen-depleted environments, including aquatic sediments, aquifers, and digestive tracts. The benzoyl-CoA pathway, with cyclohexa-2,5-diene-1-carbonyl-CoA as a key intermediate, enables certain bacteria to utilize aromatic compounds as carbon and energy sources in these environments .
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